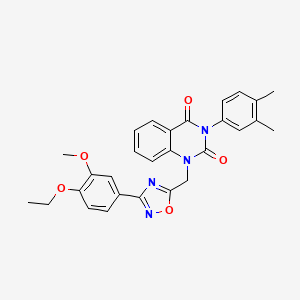

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of quinazoline derivatives often involves multi-step reactions that include cyclization and functional group modifications. The specific compound can be synthesized by reacting appropriate precursors containing the quinazoline and oxadiazole moieties. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have shown that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains. In one study, several derivatives demonstrated moderate to strong inhibition against Gram-positive and Gram-negative bacteria. Specifically, some compounds showed inhibition zone values exceeding those of standard antibiotics like ampicillin .

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 15 | 12 (Staphylococcus aureus) | 11 (Escherichia coli) | 75 |

| Compound 14a | 13 (Staphylococcus aureus) | 10 (Candida albicans) | 70 |

Anticancer Potential

The anticancer activity of quinazoline derivatives has also been a focal point in recent research. A series of studies have reported that certain quinazoline compounds inhibit the growth of various cancer cell lines. For example, one study indicated that specific derivatives exhibited submicromolar IC50 values against several tumor cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between the synthesized compounds and their biological targets. For instance, docking studies have revealed that quinazoline derivatives can effectively bind to dihydrofolate reductase (DHFR), an important target for antibacterial agents . These studies provide insights into the binding affinities and potential mechanisms of action.

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives:

- Antibacterial Efficacy : A study demonstrated that a specific quinazoline derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some cases .

- Cytotoxicity Assessment : Another investigation assessed a series of quinazoline derivatives against human cancer cell lines. Some compounds showed promising cytotoxic effects with IC50 values in the low micromolar range .

- Anti-inflammatory Mechanisms : Research has indicated that these compounds may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, derivatives containing the quinazoline structure have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The incorporation of the oxadiazole moiety further enhances these properties by potentially acting on multiple targets within the cancer cell signaling pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on similar quinazoline and oxadiazole derivatives has demonstrated efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Photostability and UV Absorption

Compounds with similar structures have been investigated for their photostability and UV absorption properties. The presence of the methoxy and ethoxy groups enhances the compound's ability to absorb UV light, making it suitable for applications in sunscreens and UV protective coatings. This property is particularly valuable in developing materials that require prolonged exposure to sunlight without degradation .

Organic Electronics

The electronic properties of this compound are also of interest in organic electronics. Its ability to act as a semiconductor could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic devices. Studies have shown that modifications in the molecular structure can lead to improved charge transport properties, which are crucial for the efficiency of electronic devices .

Pesticidal Activity

Research into oxadiazole derivatives has revealed their potential as pesticides. The compound's structure suggests it may act as an insecticide or fungicide by targeting specific biochemical pathways in pests. Preliminary studies indicate that similar compounds exhibit larvicidal activity against agricultural pests, providing a foundation for further exploration of this compound's efficacy in pest management strategies .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This study highlights the importance of structural modifications in developing effective anticancer agents.

Case Study 2: Antimicrobial Screening

A comparative study evaluated the antimicrobial activity of several quinazoline derivatives against standard bacterial strains. The findings demonstrated that the compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound for further development into antimicrobial agents.

化学反応の分析

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits electrophilic character at the 5-position, enabling nucleophilic substitution reactions. Key reactions include:

For example, treatment with hydrazine hydrate may yield hydrazide derivatives through displacement at the oxadiazole’s methyl position.

Transformations of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione system participates in hydrolysis, alkylation, and cycloaddition reactions:

The carbonyl groups at C2 and C4 are susceptible to nucleophilic attack, enabling modifications such as condensation with hydrazines to form hydrazones.

Modifications of Aromatic Substituents

The 3,4-dimethylphenyl and 4-ethoxy-3-methoxyphenyl groups undergo electrophilic substitution and oxidation:

For instance, demethylation of the 3-methoxy group produces a catechol derivative, enhancing hydrogen-bonding capacity.

Functional Group Interconversion

The compound’s ether and ester-like linkages participate in cleavage and rearrangement:

Thionation of the quinazoline-dione core could yield thioamide analogs with altered bioactivity profiles .

Catalytic Hydrogenation and Reduction

The oxadiazole and quinazoline rings undergo selective reduction under catalytic conditions:

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces cleavage of the oxadiazole ring, forming nitrile oxides.

-

Thermal Decomposition : Above 200°C, the quinazoline core undergoes retro-Diels-Alder fragmentation.

Mechanistic Insights from Analogous Compounds

Studies on structurally similar quinazolines reveal:

-

Acid-Catalyzed Rearrangements : Quinazoline-diones convert to benzoxazines under strong acids.

-

Enzyme-Targeted Modifications : Methoxy and ethoxy groups are metabolized by cytochrome P450 enzymes to hydroxylated metabolites .

Unresolved Reactivity and Research Gaps

-

Stereoselective Reactions : The impact of the 3,4-dimethylphenyl group on reaction stereochemistry remains unexplored.

-

Bioconjugation Potential : Click chemistry (e.g., azide-alkyne cycloaddition) has not been reported for this compound.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O5/c1-5-36-23-13-11-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-12-10-17(2)18(3)14-20/h6-15H,5,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNLRFDNWVZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。